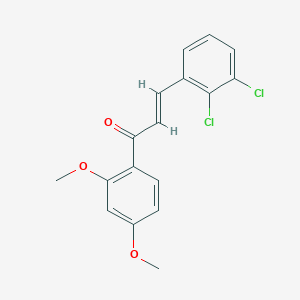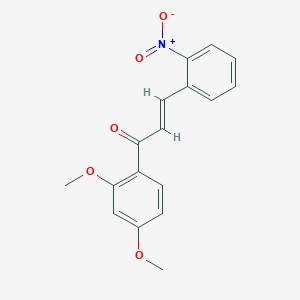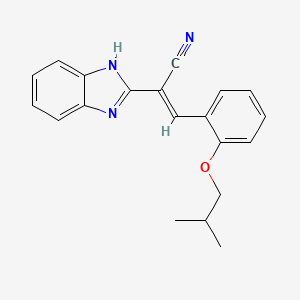
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM belongs to the class of chalcones, which are naturally occurring compounds found in various plants and have been shown to possess a wide range of pharmacological activities.
作用機序
The exact mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is not fully understood, but it has been proposed that 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one exerts its pharmacological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has also been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cancer cell proliferation.
実験室実験の利点と制限
One of the main advantages of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one is relatively easy to synthesize, which makes it a cost-effective compound to use in research studies. However, one limitation of using 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one. One potential area of research is the development of novel 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one derivatives with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one in human clinical trials.
合成法
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one can be synthesized through a simple and efficient method using a two-step reaction process. The first step involves the condensation of 2,4-dimethoxyacetophenone and 2,3-dichlorobenzaldehyde in the presence of a base catalyst to form the intermediate chalcone. The second step involves the oxidation of the intermediate chalcone using an oxidizing agent such as hydrogen peroxide to yield 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one.
科学的研究の応用
3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one has been shown to possess various pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. These properties make 3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)-2-propen-1-one a promising candidate for the development of novel therapeutic agents.
特性
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-12-7-8-13(16(10-12)22-2)15(20)9-6-11-4-3-5-14(18)17(11)19/h3-10H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYUGQCAYBWDH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313752.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)

![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-isobutyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313824.png)

![3-benzyl-2-[2-(2-chlorophenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B5313836.png)
![2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5313852.png)